2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol
CAS No.:
Cat. No.: VC17861325
Molecular Formula: C7H17N3O3S
Molecular Weight: 223.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H17N3O3S |
|---|---|
| Molecular Weight | 223.30 g/mol |
| IUPAC Name | N-(2-hydroxyethyl)-N-methylpiperazine-1-sulfonamide |
| Standard InChI | InChI=1S/C7H17N3O3S/c1-9(6-7-11)14(12,13)10-4-2-8-3-5-10/h8,11H,2-7H2,1H3 |
| Standard InChI Key | JCXAVNKEYNYKCX-UHFFFAOYSA-N |
| Canonical SMILES | CN(CCO)S(=O)(=O)N1CCNCC1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(2-hydroxyethyl)-N-methylpiperazine-1-sulfonamide, reflects its core structure:
-
A piperazine ring (six-membered diamine) serves as the central scaffold.
-
A sulfonamide group (-SO₂-NR₂) is attached to the piperazine nitrogen, conferring polarity and hydrogen-bonding capacity.
-
A methyl-substituted ethanolamine moiety (-N(CH₃)-CH₂-CH₂-OH) extends from the sulfonamide nitrogen, enhancing hydrophilicity.
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₇N₃O₃S |
| Molecular Weight | 223.30 g/mol |
| Canonical SMILES | CN(CCO)S(=O)(=O)N1CCNCC1 |
| InChIKey | JCXAVNKEYNYKCX-UHFFFAOYSA-N |
| Hydrochloride Formula | C₇H₁₇N₃O₃S·HCl |
| Hydrochloride Molecular Weight | 259.76 g/mol |
The hydrochloride form’s solubility in water exceeds 50 mg/mL, making it preferable for in vitro assays.
Stability and Reactivity
The sulfonamide group confers stability against enzymatic degradation, while the ethanolamine hydroxyl group participates in hydrogen bonding. Under acidic conditions (pH < 3), the piperazine ring may protonate, increasing aqueous solubility. Thermal decomposition occurs above 250°C, with the sulfonamide bond being the primary cleavage site.
Synthesis and Production
Laboratory-Scale Synthesis
A two-step protocol is commonly employed:
-
Sulfonylation: Piperazine reacts with methylsulfonyl chloride in dichloromethane under triethylamine catalysis, yielding N-methylpiperazine-1-sulfonamide.
-
Hydroxyethylation: The intermediate undergoes nucleophilic substitution with 2-chloroethanol in dimethylformamide (DMF) at 80°C, forming the target compound. Purification via silica gel chromatography (ethyl acetate/methanol, 9:1) achieves >95% purity .
Industrial Manufacturing
Scale-up processes utilize continuous-flow reactors to optimize yield (∼78%) and reduce byproducts. Key modifications include:
-
Solvent Recycling: Dichloromethane is recovered via distillation.
-
Catalytic Efficiency: Immobilized lipase catalysts reduce reaction time by 40% compared to batch methods .
Table 2: Synthetic Parameters Comparison
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 12–16 hours | 3–4 hours |
| Yield | 65–70% | 75–78% |
| Purity | >95% | >99% |
| Solvent Use | 500 mL/mmol | 50 mL/mmol (recycled) |
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro studies demonstrate bacteriostatic activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The sulfonamide group inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. Molecular docking reveals a binding affinity (Kd = 2.3 µM) comparable to sulfamethoxazole.
Enzyme Modulation
The compound suppresses carbonic anhydrase IX (CA-IX), an enzyme overexpressed in hypoxic tumors. At 10 µM concentration, it achieves 72% inhibition in HT-29 colon cancer cells, suggesting antitumor potential. Structure-activity relationship (SAR) studies indicate that the ethanolamine moiety enhances isoform selectivity over off-target CA-II .
Applications in Medicinal Chemistry
Antibacterial Drug Development
Derivatives with fluorinated aryl groups at the piperazine nitrogen show improved Gram-negative coverage (e.g., Pseudomonas aeruginosa MIC = 16 µg/mL). These analogs maintain low cytotoxicity (IC₅₀ > 200 µM in HEK-293 cells).
Anticancer Scaffolds
Conjugation with platinum(II) centers yields complexes that induce apoptosis in MCF-7 breast cancer cells (EC₅₀ = 8.7 µM). The sulfonamide acts as a leaving group, facilitating DNA cross-linking .
Comparison with Structural Analogs
Table 3: Pharmacological Profile vs. Piperazine Derivatives
| Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol | CA-IX | 1.8 | 12.4 (vs. CA-II) |
| Decloxizine | Histamine H1 Receptor | 0.45 | 3.1 (vs. H2) |
| 7,8-Dimethoxyperphenazine | Dopamine D2 Receptor | 0.12 | 8.9 (vs. D1) |
Key observations:
-
The ethanolamine chain enhances water solubility (LogP = -0.7) compared to Decloxizine (LogP = 2.3).
-
Sulfonylation improves metabolic stability (t₁/₂ = 6.2 hours in human liver microsomes) versus non-sulfonylated analogs (t₁/₂ = 1.5 hours) .
Future Research Directions
-
Mechanistic Elucidation: High-resolution cryo-EM studies to map DHPS binding dynamics.
-
Prodrug Development: Esterification of the hydroxyl group to enhance blood-brain barrier penetration.
-
Combinatorial Libraries: Solid-phase synthesis of 500+ derivatives for high-throughput screening against neglected tropical diseases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume